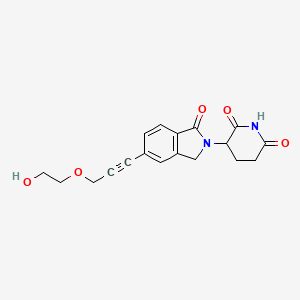
Phthalimidinoglutarimide-5'-propargyl-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is a complex organic compound that features a phthalimide group, a glutarimide moiety, and a propargyl-PEG1 unit. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. The presence of the propargyl group allows for further functionalization, making it a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then coupled with a propargyl-PEG1 unit through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH can undergo various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and inert atmospheres for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which Phthalimidinoglutarimide-5’-propargyl-PEG1-OH exerts its effects involves the interaction of its functional groups with molecular targets. The propargyl group can participate in click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This allows for the precise attachment of the compound to various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG1-acid: A similar compound with a carboxylic acid group instead of a hydroxyl group.
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Another derivative with a different PEG linker length.
Uniqueness
Phthalimidinoglutarimide-5’-propargyl-PEG1-OH is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the propargyl group allows for further functionalization, while the PEG1 unit enhances solubility and biocompatibility .
Propriétés
Formule moléculaire |
C18H18N2O5 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
3-[6-[3-(2-hydroxyethoxy)prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N2O5/c21-7-9-25-8-1-2-12-3-4-14-13(10-12)11-20(18(14)24)15-5-6-16(22)19-17(15)23/h3-4,10,15,21H,5-9,11H2,(H,19,22,23) |
Clé InChI |
OMULUNBKNGMUHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




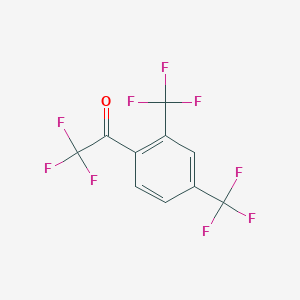
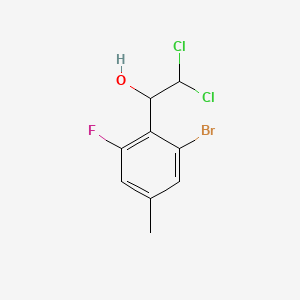
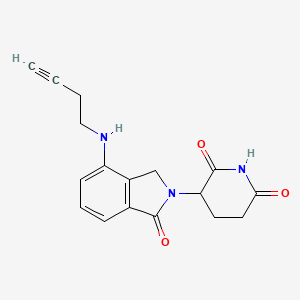
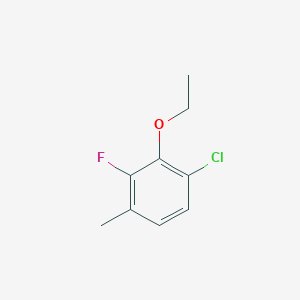
![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
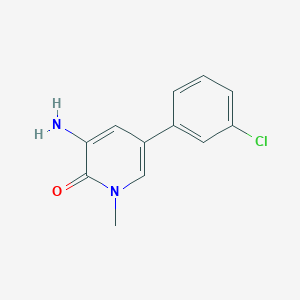
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

